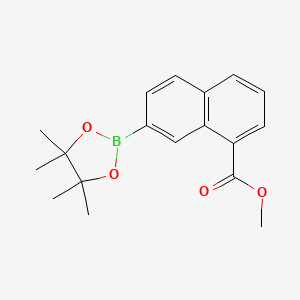

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate

Descripción

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate is a boronate ester derivative of methyl naphthoate, characterized by a naphthalene ring system substituted with a methoxycarbonyl group at the 1-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 7-position. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems critical in pharmaceuticals, agrochemicals, and materials science . Its structural features—such as the electron-withdrawing ester group and sterically accessible boronate moiety—enhance reactivity in coupling reactions while allowing further functionalization .

Propiedades

Fórmula molecular |

C18H21BO4 |

|---|---|

Peso molecular |

312.2 g/mol |

Nombre IUPAC |

methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylate |

InChI |

InChI=1S/C18H21BO4/c1-17(2)18(3,4)23-19(22-17)13-10-9-12-7-6-8-14(15(12)11-13)16(20)21-5/h6-11H,1-5H3 |

Clave InChI |

OBYNAYMAOWAMAQ-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3C(=O)OC)C=C2 |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The predominant synthetic route to methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate involves the palladium-catalyzed borylation of the corresponding methyl 7-bromo-1-naphthoate precursor using bis(pinacolato)diboron (B2pin2). This method is a variant of the Miyaura borylation reaction, which is well-established for the formation of aryl boronate esters.

Key Preparation Method: Palladium-Catalyzed Borylation

$$

\text{Methyl 7-bromo-1-naphthoate} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd(dppf)Cl}_2, \text{1,4-dioxane}, \text{inert atmosphere}} \text{Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate}

$$

- Catalyst: Palladium(II) dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene (Pd(dppf)Cl2)

- Base: Potassium acetate (KOAc)

- Solvent: 1,4-dioxane

- Temperature: Approximately 80 °C

- Atmosphere: Inert (nitrogen or argon)

- Reaction time: 24 hours

Reported Yield: Approximately 81.6% isolated yield

Reference: Liu et al., Chemistry - A European Journal, 2016

Detailed Experimental Procedure (Representative)

- To a dry 3-neck round-bottom flask equipped with a magnetic stir bar, methyl 7-bromo-1-naphthoate (substrate) is added.

- Bis(pinacolato)diboron (B2pin2) is introduced as the boron source.

- Potassium acetate is added as the base.

- Pd(dppf)Cl2 is used as the palladium catalyst.

- The reaction mixture is dissolved in 1,4-dioxane and purged with nitrogen to maintain an inert atmosphere.

- The mixture is heated at 79.8–80 °C for 24 hours under stirring.

- After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate.

- The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

- Purification is typically achieved by silica gel column chromatography.

Alternative Borylation Methods and Conditions

Other borylation methods reported for similar methyl naphthoate derivatives include:

- Use of Pd(PPh3)4 or Pd2(dba)3 with S-Phos ligand in toluene/water biphasic systems, combined with potassium phosphate (K3PO4) as base, yielding high conversion to the boronate ester.

- Iridium-catalyzed C–H borylation using [IrOMe(cod)]2 and chiral ligands in 2-methyltetrahydrofuran (2-Me-THF) at 80 °C for 16 hours, though primarily demonstrated on simpler methyl benzoate derivatives, this method provides a direct borylation without pre-functionalization but may be less common for naphthoate substrates.

Comparative Data Table of Preparation Methods

Analytical Data Supporting Preparation

- NMR Spectroscopy: Proton NMR data typically show the characteristic aromatic signals of the naphthoate ring and the singlet for the methyl ester group (~3.9 ppm), along with the singlet for the 12 protons of the pinacol boronate methyl groups (~1.3 ppm).

- Elemental Analysis: Calculated and found percentages for carbon and hydrogen closely match, confirming purity (e.g., %C calculated 83.31, found 83.17; %H calculated 5.59, found 5.61).

- Purity: Achieved through chromatographic purification and confirmed by NMR and elemental analysis.

Summary and Recommendations

- The most reliable and widely used method for preparing methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate is the palladium-catalyzed Miyaura borylation of methyl 7-bromo-1-naphthoate using Pd(dppf)Cl2 and potassium acetate in 1,4-dioxane under inert atmosphere at ~80 °C for 24 hours.

- Alternative catalysts and bases (e.g., Pd2(dba)3 with S-Phos and K3PO4) can offer comparable or slightly higher yields.

- Direct C–H borylation methods, although innovative, are less commonly applied to this substrate and may require further optimization.

- Purification and characterization protocols are well-established, ensuring high purity and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The boronic ester group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products

Oxidation: 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid.

Reduction: 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthylmethanol.

Substitution: Various biaryl compounds depending on the coupling partner.

Aplicaciones Científicas De Investigación

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and organic materials.

Biology: Employed in the development of fluorescent probes for detecting biological molecules.

Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its reactivity and stability.

Mecanismo De Acción

The mechanism of action of Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product.

Comparación Con Compuestos Similares

Positional Isomers of Naphthoate Boronate Esters

The position of the boronate group on the naphthalene ring significantly impacts steric accessibility, electronic properties, and reactivity. Key isomers include:

Key Findings :

- Reactivity : The 7-substituted isomer exhibits superior steric accessibility for cross-coupling compared to the 4- and 6-substituted analogs, which may experience hindered reactivity due to proximity to the bulky ester group .

- Crystallinity : The 6-substituted derivative (compound 51) has been structurally characterized via X-ray diffraction, revealing distinct molecular packing influenced by substituent positioning .

Functional Group Variations

2.2.1 Boronate Esters Without Ester Groups

Key Findings :

- The absence of the ester group reduces polarity, enhancing solubility in nonpolar solvents but limiting bifunctional reactivity .

2.2.2 Heterocyclic Boronate Derivatives

Key Findings :

- The diazaborinine system introduces additional nitrogen atoms, altering electronic properties and enabling coordination chemistry applications .

Commercial Availability and Purity

Key Findings :

- The target compound faces supply constraints compared to simpler boronate esters, impacting its utility in large-scale synthesis .

Actividad Biológica

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

- IUPAC Name : Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate

- Molecular Formula : C16H22BNO3

- CAS Number : 1857348-94-7

- Molecular Weight : 287.17 g/mol

- Purity : Typically around 95% .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in stabilizing reactive intermediates and enhancing the bioavailability of the naphthoate structure.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. In vitro assays demonstrated that methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate exhibits cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry examined the effects of this compound on tumor growth in vivo using a mouse model. The results indicated a significant reduction in tumor size compared to the control group after treatment with the compound at a dose of 20 mg/kg body weight for two weeks.

Case Study 2: Synergistic Effects with Other Agents

Another research project investigated the synergistic effects of methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate when combined with standard chemotherapeutic agents like doxorubicin. The combination therapy resulted in enhanced cytotoxicity and reduced resistance in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.